

IR-117-17 chemical structure and properties

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Compound of Interest

Compound Name: IR-117-17

Cat. No.: B15574847

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An In-depth Technical Guide to Ircinin-1

Disclaimer: Initial searches for the compound "IR-117-17" did not yield any publicly available information. It is possible that this is an internal research code, a misnomer, or a compound that has not yet been described in scientific literature. This guide focuses on Ircinin-1, a marine-derived natural product, based on the possibility of a transcription error from a similar-sounding name.

Introduction

Ircinin-1 is a linear furanosesterterpenoid, a class of C₂₅-terpenes, originally isolated from the marine sponge *Ircinia oros*.^[1] Marine sponges of the genus *Ircinia* are well-documented sources of a diverse array of bioactive secondary metabolites.^{[2][3]} These compounds, including Ircinin-1, are noted for their significant biological activities and play a role in the chemical defense mechanisms of the sponges.^[4] Ircinin-1 and its analogs have attracted interest in the scientific community for their potential therapeutic applications, particularly for their anti-inflammatory and antiprotozoal properties.^{[2][5]}

Chemical Structure and Physicochemical Properties

Ircinin-1 is characterized by a difuran moiety and a linear sesterterpene chain.^[1] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Ircinin-1

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₈ O ₄	[6]
Molecular Weight	380.484 g/mol	[6]
IUPAC Name	5-(9-{5-[(furan-3-yl)methyl]furan-3-yl}-2,6-dimethylnon-6-en-1-ylidene)-2,5-dihydrofuran-2-one	[6]
CAS Registry Number	35731-89-6	[6]
SMILES	<chem>CC(CCCC(=CCCc1coc(Cc2ccoc2)c1)C)C=C1OC(=O)C=C1</chem>	[6]
InChI Key	IKTWGGXWMFLFCW-UHFFFAOYSA-N	[6]

Note: A related compound, Ircinin, has the molecular formula C₂₅H₃₀O₅ and a molecular weight of 410.5 g/mol .[7]

Biological Activity and Mechanism of Action

Ircinin-1 has demonstrated a range of biological activities, with notable effects as an anti-inflammatory and antiprotozoal agent.

3.1. Anti-inflammatory Activity

The primary anti-inflammatory mechanism of Ircinin-1 is attributed to its inhibition of phospholipase A₂ (PLA₂). PLA₂ is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA₂, Ircinin-1 effectively dampens this inflammatory pathway.

3.2. Antiprotozoal Activity

Recent studies have highlighted the potential of Ircinin-1 as an antiprotozoal agent. It has shown moderate activity against several protozoan parasites.

Table 2: Antiprotozoal Activity of Ircinin-1 and Related Compounds

Compound	Organism	IC ₅₀ (μM)	Source
Ircinin-1	Leishmania donovani	28 - 130	[5]
Ircinianin	Plasmodium falciparum	25.4	[2][8]
Ircinianin	Leishmania donovani	16.6	[2][8]

The precise mechanisms underlying its antiprotozoal effects are still under investigation but are a promising area for future research.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Ircinin-1 and the assessment of its biological activity are crucial for reproducibility and further research.

4.1. Isolation and Structural Elucidation

Ircinin-1 and its analogs are typically isolated from crude extracts of the marine sponge Ircinia. The process involves bioassay-guided fractionation. The structural elucidation is then carried out using a combination of spectroscopic techniques, including:

- HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): To determine the molecular formula.
- 1D/2D NMR (Nuclear Magnetic Resonance) Spectroscopy: To establish the connectivity and stereochemistry of the molecule.
- FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups.
- [α]_D (Specific Rotation): To measure the optical activity.

The absolute configuration of stereocenters can be confirmed using techniques like electronic circular dichroism (ECD) spectroscopy coupled with computational calculations.^[5]

4.2. Phospholipase A₂ Inhibition Assay

The inhibitory activity of Ircinin-1 against PLA₂ can be assessed using an in vitro enzymatic assay. A typical protocol would involve:

- **Enzyme and Substrate Preparation:** Purified PLA₂ and a suitable phospholipid substrate (e.g., phosphatidylcholine) are prepared in a buffer solution.
- **Incubation:** The enzyme is incubated with varying concentrations of Ircinin-1 (the inhibitor) before the addition of the substrate.
- **Reaction Initiation and Monitoring:** The enzymatic reaction is initiated by adding the substrate. The activity of PLA₂ can be monitored by detecting the release of fatty acids, often using a colorimetric or fluorometric method.
- **Data Analysis:** The rate of reaction is measured for each concentration of the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Signaling Pathway and Experimental Workflow Visualization

5.1. Anti-inflammatory Signaling Pathway of Ircinin-1

The following diagram illustrates the mechanism of action of Ircinin-1 in the context of the inflammatory pathway.

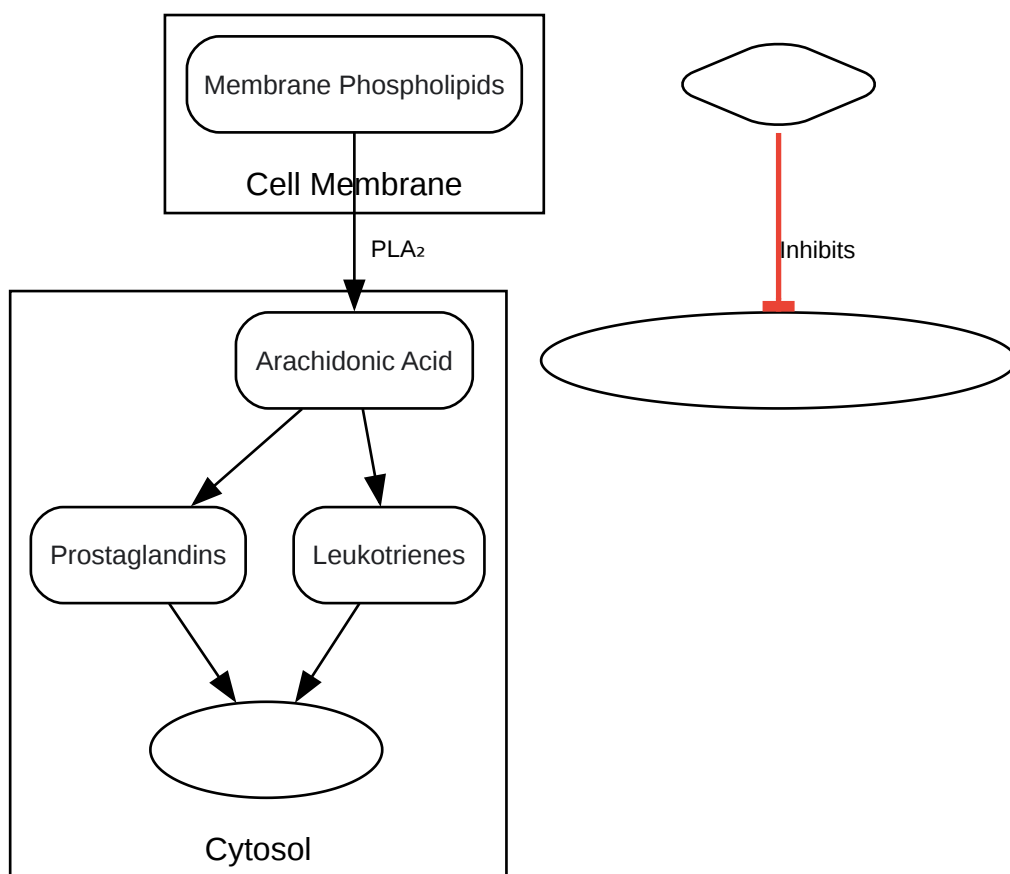


Figure 1: Anti-inflammatory Mechanism of Ircinin-1

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Figure 1: Anti-inflammatory Mechanism of Ircinin-1

5.2. General Experimental Workflow for Bioactive Compound Discovery

This diagram outlines a typical workflow for the discovery of bioactive compounds like Ircinin-1 from natural sources.

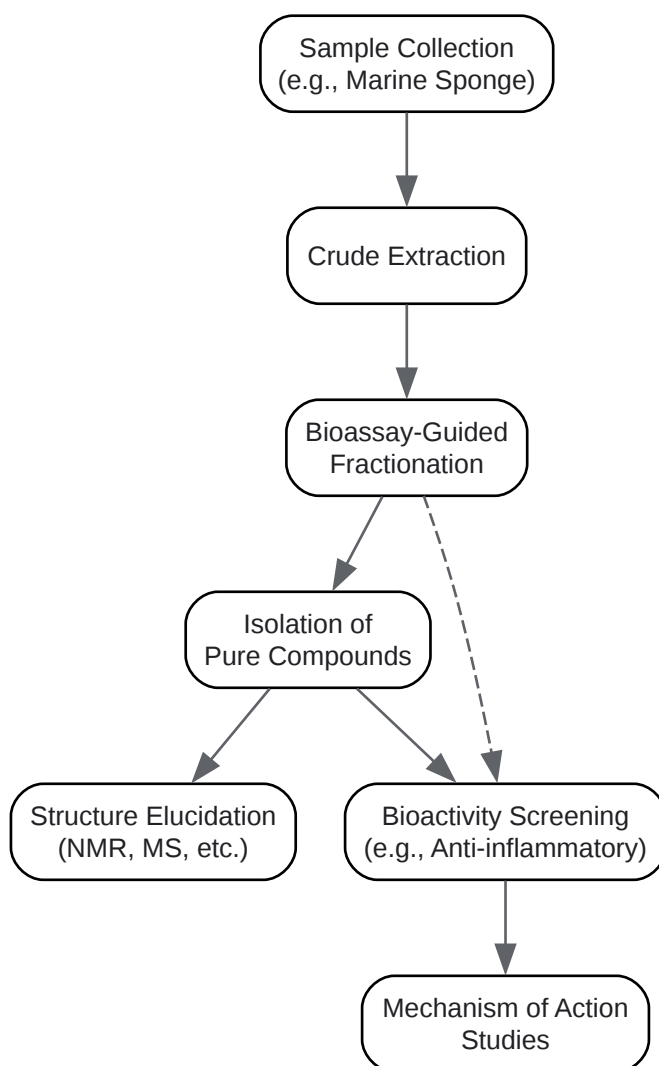


Figure 2: Workflow for Bioactive Compound Discovery

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Figure 2: Workflow for Bioactive Compound Discovery

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